BenchChemオンラインストアへようこそ!

2-methyl-2H-1,2,3-triazole

Physicochemical property differentiation pKa comparison N2 vs N1 methylation

2-Methyl-2H-1,2,3-triazole (CAS 18922-69-5) is an N2-methylated derivative of 1,2,3-triazole, a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms with the molecular formula C3H5N3 and a molecular weight of 83.09 g/mol. This compound represents the 2H-tautomeric form locked by methylation at the N2 position, distinguishing it from N1-methylated analogs and unsubstituted triazoles that exist in tautomeric equilibrium.

Molecular Formula C3H5N3
Molecular Weight 83.09 g/mol
CAS No. 18922-69-5
Cat. No. B3048986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-2H-1,2,3-triazole
CAS18922-69-5
Molecular FormulaC3H5N3
Molecular Weight83.09 g/mol
Structural Identifiers
SMILESCN1N=CC=N1
InChIInChI=1S/C3H5N3/c1-6-4-2-3-5-6/h2-3H,1H3
InChIKeyNGCXHCGUQHIOLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2H-1,2,3-triazole (CAS 18922-69-5): Chemical Properties and Procurement Specifications for the N2-Methylated Triazole Scaffold


2-Methyl-2H-1,2,3-triazole (CAS 18922-69-5) is an N2-methylated derivative of 1,2,3-triazole, a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms with the molecular formula C3H5N3 and a molecular weight of 83.09 g/mol . This compound represents the 2H-tautomeric form locked by methylation at the N2 position, distinguishing it from N1-methylated analogs and unsubstituted triazoles that exist in tautomeric equilibrium . As a basic heterocyclic building block with a predicted LogP of -0.25 and density of 1.2±0.1 g/cm³, it is commercially available at 95%+ purity from multiple suppliers, making it a readily accessible scaffold for medicinal chemistry, click chemistry derivatization, and heterocyclic synthesis applications .

Why N1-Methyl-1,2,3-triazole Cannot Substitute for 2-Methyl-2H-1,2,3-triazole in Chemical and Biological Applications


Although 1-methyl-1H-1,2,3-triazole and 2-methyl-2H-1,2,3-triazole share the same molecular formula (C3H5N3) and molecular weight, these regioisomers exhibit fundamentally different physicochemical and biological properties that preclude simple substitution. The N2-methylated derivative is a much weaker base than its N1-methylated counterpart, with the latter showing basicity (pKa 1.25) comparable to unsubstituted 1H-1,2,3-triazole (pKa 1.17), while 2-methyl-2H-1,2,3-triazole displays significantly reduced basicity . This basicity differential translates into distinct protonation states at physiological pH, directly impacting solubility, membrane permeability, and target binding interactions. Furthermore, in the context of 2-aryl-2H-1,2,3-triazole versus 1-aryl-1H-1,2,3-triazole derivatives evaluated as P2X7 receptor blockers, the 2H-substituted series demonstrated distinct binding modes and potency profiles compared to 1H-substituted analogs, with the most potent blocker (compound 9d) emerging from the 2-aryl-2H-1,2,3-triazole series, achieving IC50 values below 500 nM [1]. These regioisomer-dependent differences in both fundamental chemical properties and biological target engagement underscore why generic substitution is not scientifically valid for this compound class.

Quantitative Comparative Evidence for 2-Methyl-2H-1,2,3-triazole Differentiation vs. Structural Analogs


pKa Differential: 2-Methyl-2H-1,2,3-triazole Exhibits Markedly Reduced Basicity vs. 1-Methyl-1H-1,2,3-triazole

2-Methyl-2H-1,2,3-triazole is a much weaker base than its N1-methylated regioisomer. The 1-methyl-1H-1,2,3-triazole (pKa 1.25) displays basicity comparable to the parent 1H-1,2,3-triazole (pKa 1.17), whereas the 2-methyl-2H-1,2,3-triazole shows substantially reduced basicity, as established by fundamental heterocyclic chemistry studies . This difference is mechanistically attributed to the distinct cationic structures formed upon protonation: 1-methyl-1,2,3-triazole forms an imidazolium-type cation, while 2-methyl-2H-1,2,3-triazole must achieve a less favorable pyrazolium-type cation [1].

Physicochemical property differentiation pKa comparison N2 vs N1 methylation

Tautomeric Equilibria: N2-Methylation Locks the 2H-Form that Predominates in Aqueous Solution

Unsubstituted 1,2,3-triazole exists as an equilibrium mixture of 1H- and 2H-tautomers, with the 2H-tautomer representing the predominant species in aqueous solution. N2-methylation of 2-methyl-2H-1,2,3-triazole locks the molecule exclusively in the 2H-configuration, eliminating tautomeric equilibria [1]. In contrast, 1-methyl-1H-1,2,3-triazole locks the molecule in the 1H-configuration, which is the minor tautomer in aqueous environments. In the gas phase, the 2H-tautomer represents >99.9% of the equilibrium mixture, demonstrating the intrinsic thermodynamic preference for this configuration . In the solid state, 1,2,3-triazole exists as a 1:1 mixture of 1H- and 2H-tautomers, with substituents capable of shifting the equilibrium entirely toward one form or the other .

Tautomerism 2H-1,2,3-triazole N2-methylation Aqueous solution equilibrium

Predicted Solubility and Lipophilicity: 2-Methyl-2H-1,2,3-triazole Exhibits Favorable LogP for Aqueous Compatibility

2-Methyl-2H-1,2,3-triazole demonstrates predicted physicochemical properties that support its utility in aqueous biological systems. The compound has a predicted LogP (ACD/LogP) of -0.25 and LogD (pH 7.4) of -0.14, indicating moderate hydrophilicity favorable for aqueous solubility . This contrasts with more lipophilic triazole analogs that may exhibit reduced aqueous compatibility. The polar surface area of 31 Ų and predicted aqueous solubility characteristics (LogS) further support its suitability for applications requiring aqueous media compatibility.

LogP Lipophilicity Solubility prediction Physicochemical properties

Biological Activity Differentiation: 2-Aryl-2H-1,2,3-triazoles Demonstrate Distinct P2X7 Receptor Blockade Potency vs. 1-Aryl Analogs

In a systematic evaluation of 1-aryl-1H- and 2-aryl-2H-1,2,3-triazole derivatives as P2X7 receptor (P2X7R) blockers, 51 triazole compounds were synthesized and screened in vitro for dye uptake inhibition and cytotoxicity against mammalian cells [1]. Seven derivatives (5e, 6e, 8h, 9d, 9i, 11, and 12) potently blocked P2X7R pore formation with IC50 values below 500 nM and low cytotoxicity in J774.G8 cells and peritoneal macrophages [1]. Notably, compound 9d, a 2-aryl-2H-1,2,3-triazole derivative, emerged as the most potent blocker, demonstrating efficacy in mouse acute inflammatory models induced by ATP or carrageenan and reducing LPS-induced pleurisy cellularity [1]. This study establishes that the 2H-substitution pattern can yield distinct and therapeutically relevant biological activity profiles.

P2X7 receptor Anti-inflammatory Triazole derivatives Structure-activity relationship

Aromatase Inhibitory Activity: 1,2,3-Triazole Scaffold Demonstrates 10,000-Fold Tighter Binding than 1,2,5-Triazole Analogs

In a structure-activity relationship study of letrozole-based aromatase inhibitors, a series of bis- and mono-benzonitrile analogues bearing 1,2,3-triazole, 1,2,5-triazole, or imidazole scaffolds were synthesized and screened for anti-aromatase activity [1]. The unsubstituted 1,2,3-triazole derivative 10a displayed inhibitory activity comparable to the clinically used aromatase inhibitor letrozole. Critically, compound 10a bearing a 1,2,3-triazole was 10,000-fold more tightly binding than the corresponding analogue 25 bearing a 1,2,5-triazole [1]. This confirms the essential role of nitrogen atom positioning at position 3 or 4 of the five-membered ring for high aromatase inhibitory activity. Compound 10j (IC50 = 4.64 μM) decreased H295R cell proliferation by 76% at 24 h and 99% at 72 h [1].

Aromatase inhibition Triazole regioisomers Letrozole analogs Cancer therapeutics

Synthetic Accessibility and Scaffold Utility: N2-Methyl-1,2,3-triazole as a Click Chemistry-Compatible Building Block

2-Methyl-2H-1,2,3-triazole can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), the foundational reaction of click chemistry that proceeds under mild conditions and yields high-purity products [1]. The N2-methylated triazole scaffold serves as a versatile building block for generating diverse derivatives with specific biological properties, including anticancer agents (with reported IC50 values as low as 0.00206 μM against MCF-7 cells for triazole-containing compounds) and anti-inflammatory candidates [1]. The locked 2H-configuration eliminates tautomeric ambiguity during derivatization, providing a defined starting point for structure-activity relationship studies.

Click chemistry CuAAC Building block Derivatization

Optimal Research and Industrial Application Scenarios for 2-Methyl-2H-1,2,3-triazole (CAS 18922-69-5)


Medicinal Chemistry: P2X7 Receptor Antagonist Development for Inflammatory Diseases

2-Methyl-2H-1,2,3-triazole serves as the foundational scaffold for developing 2-aryl-2H-1,2,3-triazole derivatives as potent P2X7 receptor blockers. In systematic head-to-head evaluation of 51 triazole derivatives, the 2H-substituted series produced the most potent blocker (compound 9d) with IC50 < 500 nM and demonstrated in vivo efficacy in mouse acute inflammatory models, including ATP-induced and carrageenan-induced paw inflammation and LPS-induced pleurisy [1]. The locked 2H-configuration of the N2-methylated scaffold eliminates tautomeric variability, ensuring reproducible SAR studies. This application scenario is particularly relevant for researchers developing anti-inflammatory therapeutics targeting P2X7R-mediated IL-1β release.

Oncology Drug Discovery: Aromatase Inhibitor Scaffold with 10,000-Fold Regioisomer Advantage

The 1,2,3-triazole scaffold—of which 2-methyl-2H-1,2,3-triazole is the N2-methylated parent compound—demonstrates 10,000-fold tighter binding to aromatase compared to 1,2,5-triazole regioisomers, with activity comparable to the clinical aromatase inhibitor letrozole [2]. Derivatives bearing the 1,2,3-triazole core (compound 10j, IC50 = 4.64 μM) achieve 76% reduction in H295R adrenocortical carcinoma cell proliferation within 24 hours and 99% within 72 hours [2]. The N2-methylated variant provides a defined 2H-configuration starting point for synthesizing letrozole-based analogues, with the potential for further optimization of anti-proliferative activity in hormone-dependent cancers.

Click Chemistry Building Block for Derivatization and Library Synthesis

2-Methyl-2H-1,2,3-triazole is accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and serves as a versatile building block for generating diverse triazole-containing compound libraries [3]. The locked 2H-configuration provided by N2-methylation eliminates tautomeric ambiguity, ensuring that subsequent derivatization reactions occur on a single, defined molecular species. Triazole-containing derivatives derived from this scaffold class have demonstrated potent anticancer activity, with IC50 values as low as 0.00206 μM against MCF-7 breast cancer cells [3]. This application scenario is optimal for medicinal chemists requiring a well-defined, click-chemistry-compatible heterocyclic building block with documented biological activity potential across multiple therapeutic areas.

Physicochemical Property Optimization in Lead Compound Design

The predicted LogP of -0.25 and LogD (pH 7.4) of -0.14 for 2-methyl-2H-1,2,3-triazole make this scaffold suitable for medicinal chemistry programs requiring moderate hydrophilicity for aqueous solubility. The reduced basicity of the 2-methyl-2H-1,2,3-triazole scaffold compared to its 1-methyl-1H-1,2,3-triazole regioisomer (pKa 1.25) alters protonation states at physiological pH, potentially improving membrane permeability and reducing off-target interactions with basic residue-rich binding sites. This differentiation supports the selection of the N2-methylated scaffold when reduced basicity and favorable solubility-lipophilicity balance are design objectives.

Quote Request

Request a Quote for 2-methyl-2H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.